molecular formula C5H8O3 B13574933 1,5-Dioxaspiro[2.4]heptan-7-ol

1,5-Dioxaspiro[2.4]heptan-7-ol

Cat. No.: B13574933
M. Wt: 116.11 g/mol
InChI Key: NXHYRHLQPVRIGO-UHFFFAOYSA-N
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Description

1,5-Dioxaspiro[24]heptan-7-ol is a chemical compound with the molecular formula C5H8O3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dioxaspiro[2.4]heptan-7-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate diols in the presence of acid catalysts. For example, the reaction of 1,3-dioxolane with formaldehyde under acidic conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of readily available starting materials and efficient catalytic processes. The use of dibromoneopentyl glycol as a primary raw material, followed by cyclization reactions in the presence of zinc powder, is one such method . This process is advantageous due to its simplicity and cost-effectiveness, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,5-Dioxaspiro[2.4]heptan-7-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

1,5-Dioxaspiro[2.4]heptan-7-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex spiro compounds.

    Biology: Its unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,5-dioxaspiro[2.4]heptan-7-ol exerts its effects involves its interaction with various molecular targets. Its spiro structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. The pathways involved can vary depending on the specific application, but generally, it acts by modifying the activity of target proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

    1,5-Dioxaspiro[5.5]undecane: Another spiro compound with a similar structure but a larger ring system.

    1,3-Dioxane: A related compound with a different ring structure.

    1,3-Dithiane: Similar in structure but contains sulfur atoms instead of oxygen.

Uniqueness

1,5-Dioxaspiro[2.4]heptan-7-ol is unique due to its specific ring size and the presence of hydroxyl groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

1,6-dioxaspiro[2.4]heptan-4-ol

InChI

InChI=1S/C5H8O3/c6-4-1-7-2-5(4)3-8-5/h4,6H,1-3H2

InChI Key

NXHYRHLQPVRIGO-UHFFFAOYSA-N

Canonical SMILES

C1C(C2(CO1)CO2)O

Origin of Product

United States

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